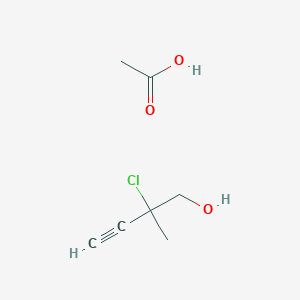
Acetic acid;2-chloro-2-methylbut-3-yn-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;2-chloro-2-methylbut-3-yn-1-ol is an organic compound with a unique structure that combines the properties of acetic acid and a chlorinated alkyne
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-chloro-2-methylbut-3-yne with acetic acid under controlled conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes, where acetic acid and a suitable alkyne precursor are reacted in the presence of catalysts to enhance the reaction rate and yield. The process is optimized to minimize by-products and ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Acetic acid;2-chloro-2-methylbut-3-yn-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often used for reduction.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are used for substitution reactions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alkenes or alkanes.
Substitution: Compounds with various functional groups replacing the chlorine atom.
Scientific Research Applications
Acetic acid;2-chloro-2-methylbut-3-yn-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of acetic acid;2-chloro-2-methylbut-3-yn-1-ol involves its interaction with various molecular targets. The alkyne group can participate in cycloaddition reactions, while the chlorine atom can undergo nucleophilic substitution. These interactions can lead to the formation of new chemical bonds and the modification of existing structures .
Comparison with Similar Compounds
Similar Compounds
Chloroacetic acid, 3-methylbut-2-yl ester: Similar in structure but lacks the alkyne group.
3-Methyl-3-buten-1-ol, acetate: Contains a similar backbone but with different functional groups.
Uniqueness
Acetic acid;2-chloro-2-methylbut-3-yn-1-ol is unique due to the presence of both a chlorinated alkyne and an acetic acid moiety.
Properties
CAS No. |
114521-94-7 |
|---|---|
Molecular Formula |
C7H11ClO3 |
Molecular Weight |
178.61 g/mol |
IUPAC Name |
acetic acid;2-chloro-2-methylbut-3-yn-1-ol |
InChI |
InChI=1S/C5H7ClO.C2H4O2/c1-3-5(2,6)4-7;1-2(3)4/h1,7H,4H2,2H3;1H3,(H,3,4) |
InChI Key |
OHHOFAYTPLRMFH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.CC(CO)(C#C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


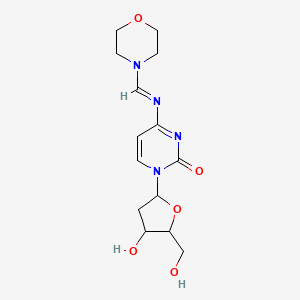
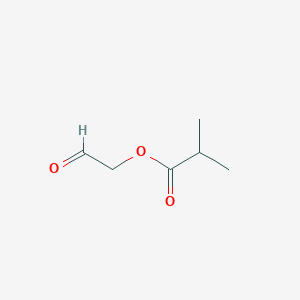
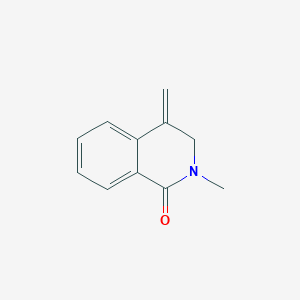
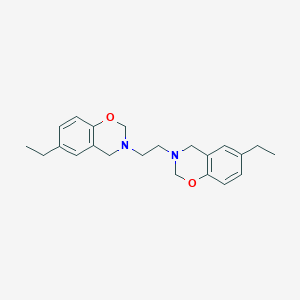
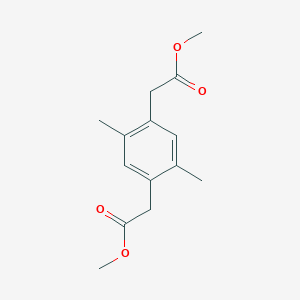

![1-[1-(Ethenyloxy)ethyl]-4-methoxybenzene](/img/structure/B14289354.png)
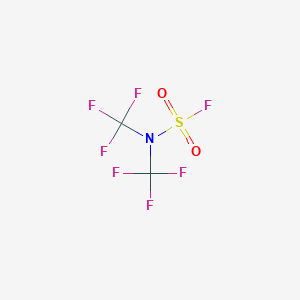
![1-Methyl-2,5-diphenyl-4-[(trimethylsilyl)oxy]-1H-1,3-azaphosphole](/img/structure/B14289370.png)
![{[(4-Ethoxy-2-methylbutan-2-yl)sulfanyl]methyl}benzene](/img/structure/B14289378.png)
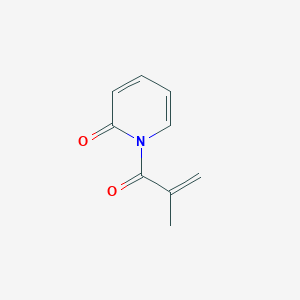
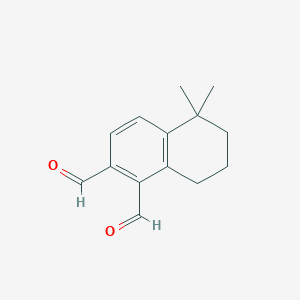
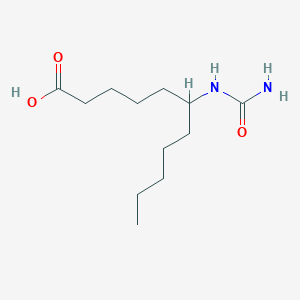
![N-[2-(2-Heptadecyl-4,5-dihydro-1H-imidazol-1-yl)ethyl]octanamide](/img/structure/B14289391.png)
